

Application Notes & Protocols: 1-(2-Azidoethyl)azepane as a PROTAC Linker Building Block

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Compound of Interest

Compound Name: 1-(2-Azidoethyl)azepane

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Introduction: The Critical Role of Linkers in Targeted Protein Degradation

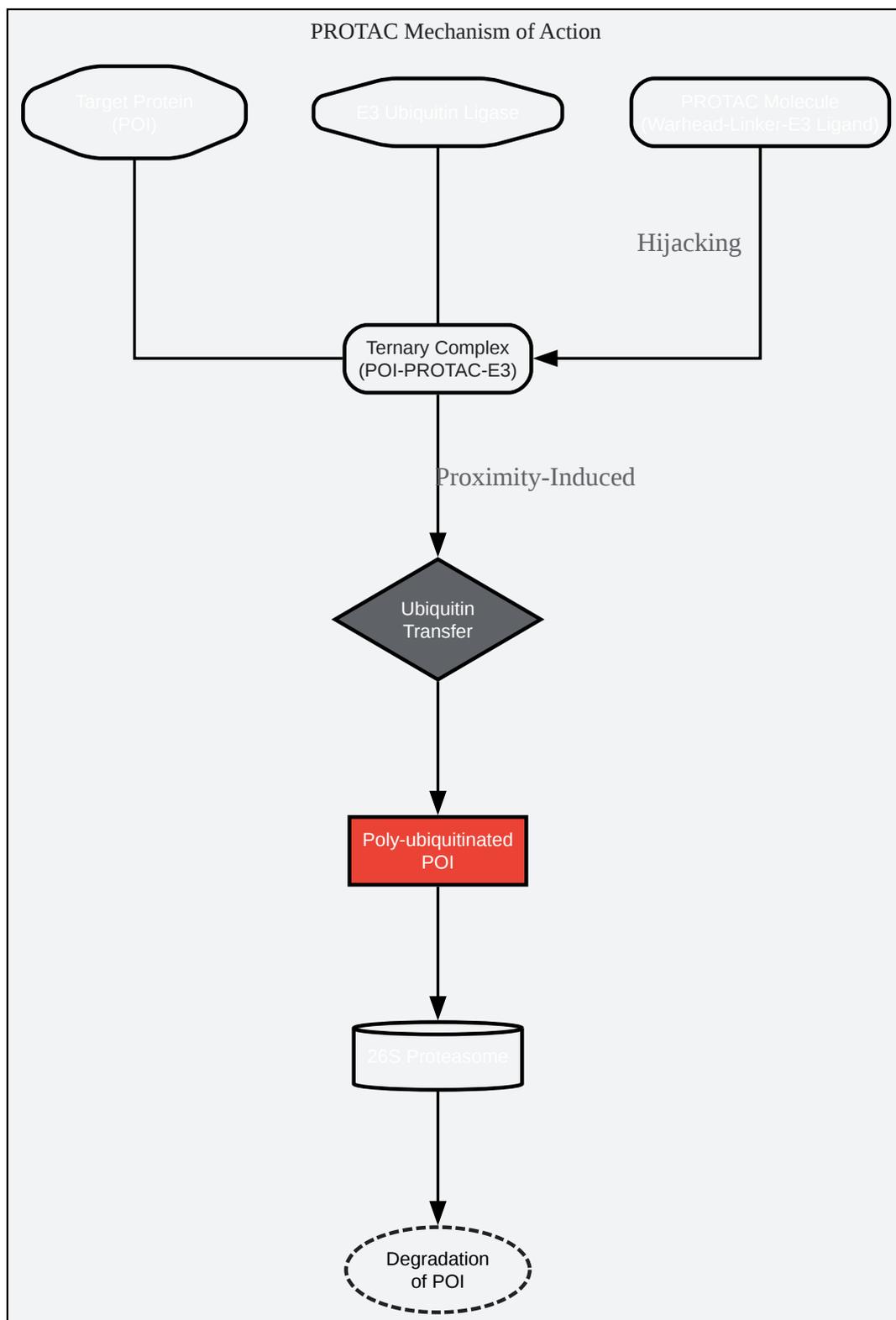
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of specific proteins of interest (POIs).^{[1][2]} These heterobifunctional molecules consist of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two "warheads".^{[3][4][5]} This tripartite architecture enables the PROTAC to act as a bridge, bringing the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin to the POI, marking it for destruction by the cell's own proteasome.^{[5][6]}

While the choice of ligands determines the "what" (which protein is targeted and which E3 ligase is hijacked), the linker dictates the "how effective." It is not merely a passive spacer; the linker's length, rigidity, and chemical composition are critical determinants in the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is the essential step for efficient ubiquitination and subsequent degradation.^{[7][8]} The strategic selection of linker building blocks is therefore a cornerstone of modern PROTAC design.

This guide focuses on a specific and highly versatile linker building block: **1-(2-Azidoethyl)azepane**. We will explore the rationale for its use, its chemical properties, and provide detailed protocols for its synthesis and incorporation into PROTAC constructs.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, is a well-established "privileged structure" in medicinal chemistry.^[9] Its derivatives are found in over 20 FDA-approved drugs, demonstrating a wide range of pharmacological activities.^[10] The non-planar, three-dimensional nature of the azepane ring allows for diverse substitution patterns, which can be used to fine-tune the physicochemical and pharmacokinetic properties of a molecule.^[9] Incorporating an azepane moiety into a PROTAC linker can confer favorable properties such as improved solubility and metabolic stability, while its defined conformational flexibility can help optimize the orientation of the two ligands for effective ternary complex formation.



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Caption: The PROTAC mechanism hijacks the cell's ubiquitin-proteasome system.

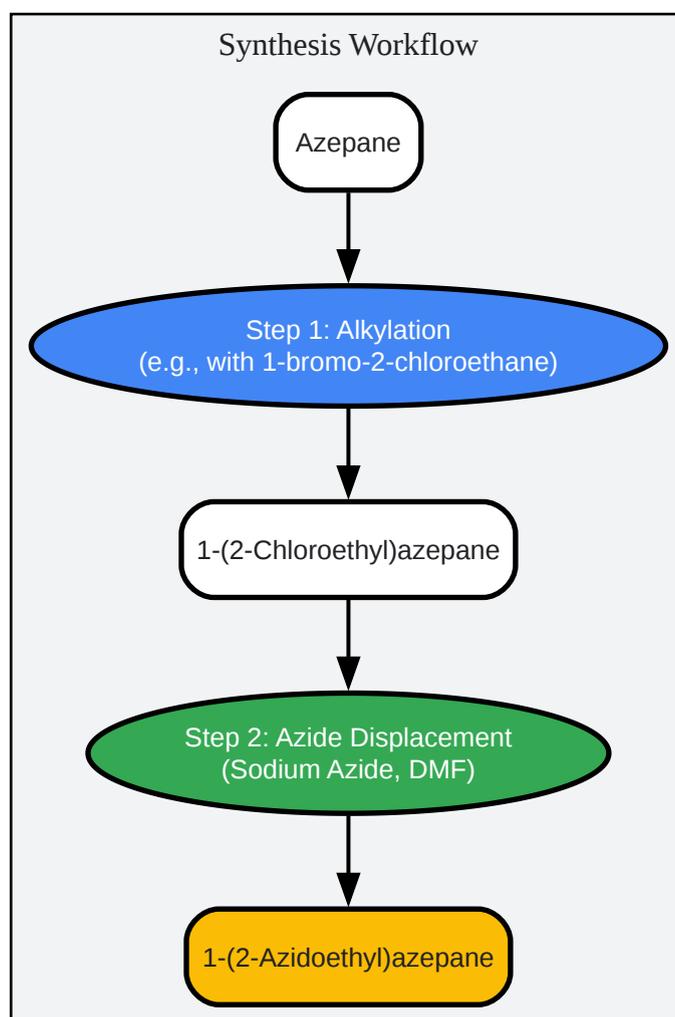
Technical Profile: 1-(2-Azidoethyl)azepane

1-(2-Azidoethyl)azepane is a bifunctional building block designed for modular PROTAC synthesis. The azepane ring provides the structural benefits discussed above, while the terminal azide group is a chemical handle for one of the most reliable and efficient conjugation reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[\[11\]](#)[\[12\]](#)

Property	Value	Source
Chemical Formula	C ₈ H ₁₆ N ₄	N/A
Molecular Weight	168.24 g/mol	N/A
Appearance	Colorless to light yellow liquid (predicted)	[13] [14]
Key Functional Groups	Tertiary Amine (within azepane ring), Azide (-N ₃)	N/A
Primary Application	PROTAC linker synthesis via click chemistry	[15] [16]
Solubility	Soluble in common organic solvents (DCM, DMF, DMSO)	N/A

Protocol 1: Synthesis of 1-(2-Azidoethyl)azepane

This protocol describes a representative two-step synthesis starting from commercially available azepane. The causality is straightforward: first, an alkylation reaction introduces a leaving group, which is then displaced by an azide nucleophile.



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Caption: Two-step synthesis of the azido-azepane linker building block.

Materials and Reagents

Reagent	Purpose	Supplier Example
Azepane	Starting material	Sigma-Aldrich, Acros
1-Bromo-2-chloroethane	Alkylating agent	Sigma-Aldrich
Potassium Carbonate (K_2CO_3)	Base	Fisher Scientific
Acetonitrile (ACN)	Solvent	VWR
Sodium Azide (NaN_3)	Azide source	Sigma-Aldrich
Dimethylformamide (DMF)	Solvent	VWR
Dichloromethane (DCM)	Extraction solvent	Fisher Scientific
Saturated Sodium Bicarbonate ($NaHCO_3$)	Aqueous wash	N/A
Brine	Aqueous wash	N/A
Anhydrous Sodium Sulfate (Na_2SO_4)	Drying agent	Fisher Scientific

Step-by-Step Procedure

Step 1: Synthesis of 1-(2-Chloroethyl)azepane

- To a round-bottom flask charged with azepane (1.0 eq), add acetonitrile (ACN) to make a 0.5 M solution.
- Add potassium carbonate (K_2CO_3 , 2.0 eq) to the solution. This base neutralizes the HBr byproduct formed during the reaction.
- Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the stirring suspension at room temperature. The bromo- group is more reactive, allowing for selective alkylation.
- Heat the reaction mixture to 60°C and stir overnight. Monitor reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

- Concentrate the filtrate under reduced pressure to yield the crude intermediate, 1-(2-chloroethyl)azepane, which can often be used in the next step without further purification.

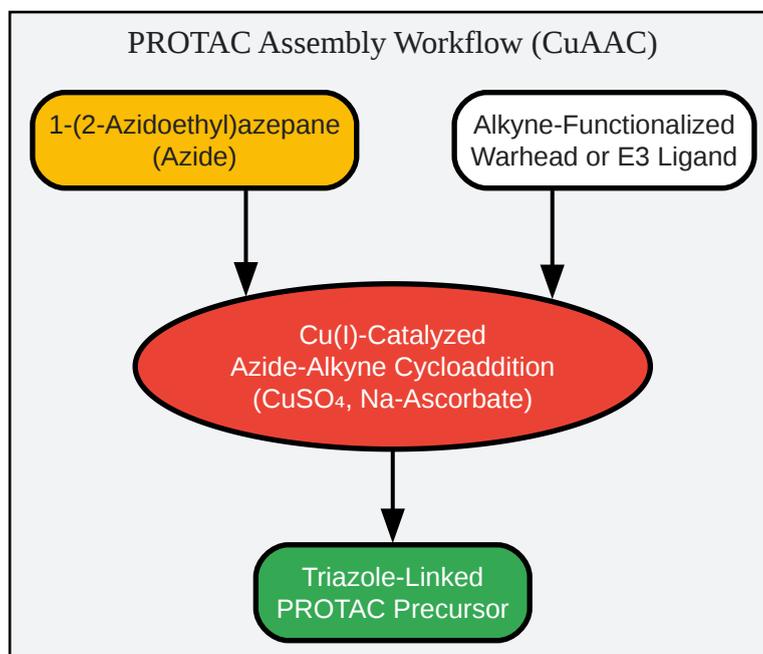
Step 2: Synthesis of **1-(2-Azidoethyl)azepane**

- Dissolve the crude 1-(2-chloroethyl)azepane (1.0 eq) in anhydrous DMF to make a 0.5 M solution.
- Add sodium azide (NaN_3 , 1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.[\[17\]](#)[\[18\]](#)
- Heat the reaction mixture to 80°C and stir overnight. The higher temperature is necessary to facilitate the $\text{S}_{\text{N}}2$ displacement of the chloride.
- After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3x).
- Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine. This removes residual DMF and inorganic salts.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure **1-(2-Azidoethyl)azepane**.

Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: PROTAC Assembly via Click Chemistry

This protocol details the conjugation of the **1-(2-Azidoethyl)azepane** linker to an alkyne-functionalized molecule, which could be either the POI-binding warhead or the E3 ligase ligand. The CuAAC reaction is exceptionally robust, high-yielding, and bio-orthogonal, meaning it does not interfere with most other functional groups found in complex molecules.[\[12\]](#)[\[19\]](#)[\[20\]](#)



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Caption: Modular PROTAC synthesis using CuAAC click chemistry.

Materials and Reagents

Reagent	Purpose	Supplier Example
1-(2-Azidoethyl)azepane	Azide-containing linker	Synthesized (Protocol 1)
Alkyne-functionalized substrate	Coupling partner	N/A
Copper(II) Sulfate (CuSO ₄)	Copper catalyst precursor	Sigma-Aldrich
Sodium Ascorbate	Reducing agent (forms active Cu(I) in situ)	Sigma-Aldrich
t-Butanol/Water	Solvent system	VWR
Dichloromethane (DCM)	Extraction solvent	Fisher Scientific

Step-by-Step Procedure

- In a vial, dissolve the alkyne-functionalized substrate (1.0 eq) and **1-(2-Azidoethyl)azepane** (1.1 eq) in a 1:1 mixture of t-butanol and water to a concentration of ~0.1 M.
- In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (1 M) and sodium ascorbate (1 M).
- To the stirring solution from step 1, add the sodium ascorbate solution (0.3 eq). Sodium ascorbate is the reducing agent that generates the active Cu(I) catalyst from the Cu(II) precursor in situ, which is crucial for the reaction mechanism.
- Add the copper(II) sulfate solution (0.1 eq). A color change (e.g., to yellow or green) may be observed.
- Stir the reaction at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS until the starting materials are consumed.
- Upon completion, dilute the reaction with water and extract with DCM or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting triazole-linked product by flash chromatography or preparative HPLC to yield the desired PROTAC precursor. This molecule can then be further elaborated by coupling its remaining functional group (the azepane nitrogen or a pre-installed handle) to the final piece of the PROTAC.

Safety and Handling

- **Azepane Derivatives:** Azepane and its derivatives are amines and should be handled as irritants. Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.^[21] Avoid inhalation of vapors and contact with skin and eyes.^[17]
- **Organic Azides:** Organic azides are energetic compounds and can be explosive, especially when heated or subjected to shock. While the risk is lower for high-molecular-weight azides, always handle them with care. Avoid contact with strong acids or reducing agents.^[22]

- Copper Salts: Copper salts can be toxic. Avoid ingestion and creating dust.
- Storage: Store **1-(2-Azidoethyl)azepane** in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.

[18]

Conclusion

1-(2-Azidoethyl)azepane is a valuable and strategic building block for the synthesis of PROTACs. The incorporation of the medicinally relevant azepane scaffold can impart beneficial physicochemical properties, while the terminal azide group allows for highly efficient and modular assembly using click chemistry. The protocols provided herein offer a robust framework for the synthesis of this linker and its subsequent application in constructing novel targeted protein degraders, empowering researchers to rapidly explore the structure-activity relationships of the linker component in their quest for new therapeutics.

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